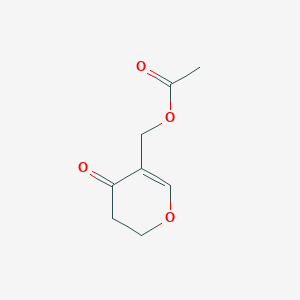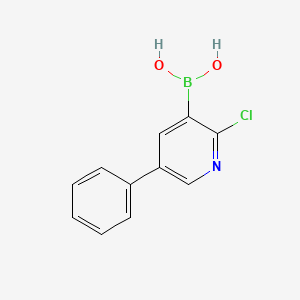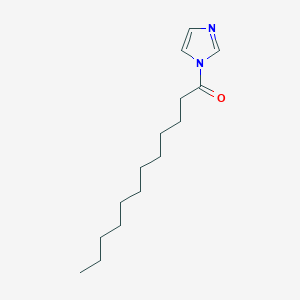
4-Dihydroxy-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dihydroxy-2-butanone is an organic compound with the molecular formula C4H8O3. It is a key intermediate in the biosynthesis of riboflavin (vitamin B2) and plays a crucial role in various biochemical processes. This compound is also known for its involvement in the formation of the xylene moiety of lumazine, which is ultimately incorporated into riboflavin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Dihydroxy-2-butanone can be synthesized through several methods. One common approach involves the oxidation of 1,3-butanediol using hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out at temperatures ranging from 60 to 75°C . Another method involves the bioproduction of 4-hydroxy-2-butanone via an immobilized in situ cofactor regeneration system composed of NAD±dependent glycerol dehydrogenase and NAD±regenerating NADH oxidase .
Industrial Production Methods: Industrial production of this compound often employs biotechnological processes due to their efficiency and environmental friendliness. The use of immobilized enzymes on functionalized single-walled carbon nanotubes has been shown to enhance the yield and stability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Dihydroxy-2-butanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using hydrogen peroxide as the oxidizing agent.
Reduction: It can be reduced to 1,3-butanediol using specific microbial strains such as Pichia jadinii.
Substitution: The compound can participate in nucleophilic substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: The major product is 4-hydroxy-2-butanone.
Reduction: The major product is 1,3-butanediol.
Applications De Recherche Scientifique
4-Dihydroxy-2-butanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-Dihydroxy-2-butanone involves its role as a substrate for the enzyme 3,this compound 4-phosphate synthase (RibB). This enzyme catalyzes the conversion of D-ribulose-5-phosphate to 3,this compound 4-phosphate, which is then incorporated into the xylene moiety of lumazine and ultimately into riboflavin . The reaction involves the dehydration of the first carbon and the removal of the fourth carbon of D-ribulose-5-phosphate .
Comparaison Avec Des Composés Similaires
4-Dihydroxy-2-butanone can be compared with other similar compounds such as:
1,3-Butanediol: A reduction product of this compound, used in the synthesis of various chemicals.
4-Hydroxy-2-butanone: An oxidation product, used as an intermediate in pharmaceutical synthesis.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of riboflavin, which is not shared by many other compounds. Its involvement in the formation of the xylene moiety of lumazine and its subsequent incorporation into riboflavin highlights its importance in biochemical processes .
Propriétés
Numéro CAS |
51299-84-4 |
|---|---|
Formule moléculaire |
C4H8O3 |
Poids moléculaire |
104.10 g/mol |
Nom IUPAC |
4,4-dihydroxybutan-2-one |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h4,6-7H,2H2,1H3 |
Clé InChI |
FGVRJQCLRCOIMB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


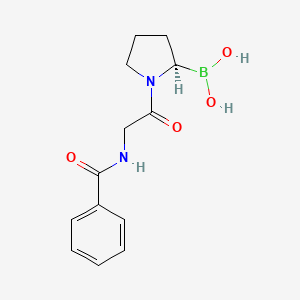
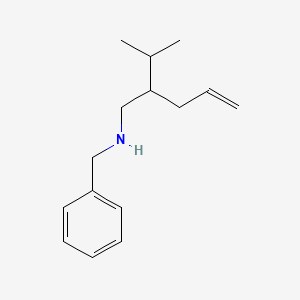

![2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14137174.png)
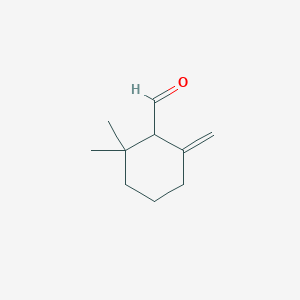

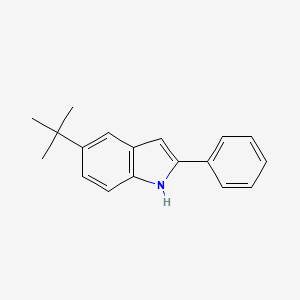
![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)
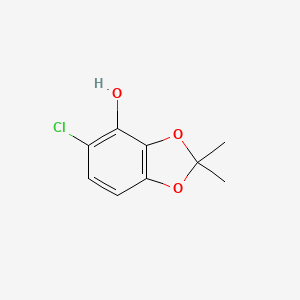
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)

